![molecular formula C20H21NO5 B2879328 4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid CAS No. 1219586-54-5](/img/structure/B2879328.png)
4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid
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Overview
Description
The compound “4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid” is a chemical compound with a complex structure . It is also known as "4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid" .
Molecular Structure Analysis
The molecular structure of this compound involves a tetrahydroquinoline core with an oxo group at the 2-position, an oxybutoxy group at the 4-position, and a benzoic acid moiety . The InChI code for this compound is "1S/C13H15NO4/c15-12-6-4-9-3-5-10 (8-11 (9)14-12)18-7-1-2-13 (16)17/h3,5,8H,1-2,4,6-7H2, (H,14,15) (H,16,17)" .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 530.61806 . It is slightly soluble in DMSO and methanol when heated . The compound is light-sensitive and should be stored in an amber vial at -20°C .Scientific Research Applications
Redox-Neutral Annulations for Natural Product Synthesis
Research demonstrates the use of benzoic acid derivatives in redox-neutral annulations with cyclic amines like 1,2,3,4-tetrahydroisoquinoline, facilitating the synthesis of structures akin to natural products such as crispine A and harmicine. This method installs a saturated five-membered ring, highlighting its utility in synthesizing complex organic molecules (Zhengbo Zhu, H. Chandak, D. Seidel, 2018).
Aggregation Enhanced Emission in Naphthalimide Derivatives
The synthesis and characterization of new 1,8-naphthalimide derivatives, including a benzoic acid derivative, have shown significant aggregation-enhanced emission (AEE) properties. These properties are attributed to the molecular and electronic behaviors of the compounds, influenced by π-π stacking and intermolecular interactions, which are critical for developing advanced photophysical materials (A. Srivastava, A. Singh, L. Mishra, 2016).
Organotin(IV) Carboxylates in Molecular Synthesis
A series of organotin carboxylates based on amide carboxylic acids have been synthesized, showcasing diverse molecular architectures and coordination modes. These compounds are characterized by elemental analysis, IR, NMR spectroscopy, and X-ray crystallography, offering insights into the design of organometallic compounds with potential applications in catalysis and material science (Xiao Xiao et al., 2013).
Mechanism of Action
Target of Action
The primary target of 4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid is Phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like adrenaline and can have a significant impact on the cardiovascular system .
Mode of Action
This compound acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, leading to an increase in cAMP levels within the cell . This increase in cAMP levels can lead to a variety of effects, depending on the specific type of cell and the signaling pathways that are activated .
Biochemical Pathways
The increase in cAMP levels can affect several biochemical pathways. For example, in cardiac muscle cells, elevated cAMP levels can lead to increased contractility . In blood vessels, increased cAMP can cause vasodilation, reducing blood pressure . These effects are due to the activation of Protein Kinase A (PKA), which is activated by cAMP and can phosphorylate a variety of target proteins .
Pharmacokinetics
Similar compounds are often slightly soluble in dmso and methanol . The compound’s stability is light-sensitive, and it is typically stored in amber vials at -20°C .
Result of Action
The result of the action of this compound is a variety of cellular effects, depending on the cell type and the specific signaling pathways that are activated. These can include increased cardiac contractility and vasodilation . These effects can have significant impacts on the cardiovascular system, potentially leading to improved heart function and reduced blood pressure .
Action Environment
The action of this compound can be influenced by a variety of environmental factors. For example, the presence of other signaling molecules can affect the response to increased cAMP levels. Additionally, the specific cellular environment can also influence the compound’s action, as different cell types can have different responses to increased cAMP levels .
properties
IUPAC Name |
4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-19-10-6-14-3-9-17(13-18(14)21-19)26-12-2-1-11-25-16-7-4-15(5-8-16)20(23)24/h3-5,7-9,13H,1-2,6,10-12H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBBXMLOIRGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid |
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